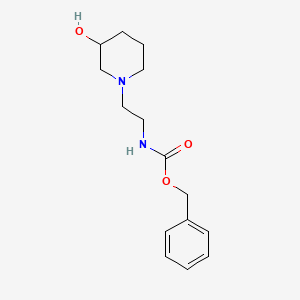
Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C15H22N2O3. It is a derivative of carbamate, which is a category of organic compounds with the general formula R2NC(O)OR. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Three-Component Coupling: One efficient method for synthesizing carbamates involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.
Industrial Production Methods:
Carbamoylation: Industrial production of carbamates often involves carbamoylation, where methyl carbamate acts as an economical carbamoyl donor in tin-catalyzed transcarbamoylation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate has several scientific research applications:
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate involves its role as a protecting group for amines. The carbamate group can be installed on the amine nitrogen, rendering it non-nucleophilic and preventing unwanted reactions during synthetic processes. The protecting group can be removed under specific conditions, such as acidic or basic environments, or through catalytic hydrogenation .
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the piperidine ring.
Tert-butyl carbamate: Another common protecting group for amines, known for its stability and ease of removal under acidic conditions.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis, removable under basic conditions.
Uniqueness: Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate is unique due to the presence of the piperidine ring, which can influence its reactivity and stability compared to other carbamates. This structural feature may provide additional steric hindrance and electronic effects, making it a valuable compound in specific synthetic applications.
Biological Activity
Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate, a compound characterized by its unique structural features, has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N2O3, with a molecular weight of approximately 250.29 g/mol. The compound consists of a benzyl group, a hydroxypiperidine moiety, and a carbamate functional group. This structural combination allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research has indicated that compounds with similar piperidine structures can exhibit inhibitory effects on various enzymes and receptors. For instance, derivatives of piperidine have shown promising results in inhibiting the SARS-CoV 3CL protease, an essential enzyme for viral replication .
1. Antiviral Activity
Recent studies have explored the antiviral properties of piperidine derivatives, including those similar to this compound. One study reported that certain piperidine analogs exhibited low micromolar activity against influenza viruses . The mechanism involves interference with hemagglutinin-mediated membrane fusion processes.
2. Neurotransmitter Transport Inhibition
Compounds with hydroxypiperidine structures have demonstrated significant affinity for neurotransmitter transporters. For example, in vitro studies indicated that similar compounds could inhibit the dopamine transporter (DAT), enhancing their potential as neuropharmacological agents . The introduction of hydroxyl groups has been shown to increase the potency and ability to cross the blood-brain barrier.
3. Anticancer Potential
The anticancer activity of piperidine derivatives has been documented, with some compounds inducing apoptosis in cancer cell lines. Research indicates that structural modifications can enhance cytotoxicity against specific tumor types . The spirocyclic structures derived from piperidines have shown improved interaction with protein binding sites, which is crucial for their anticancer efficacy.
Case Studies and Research Findings
| Study | Findings | IC50 Values |
|---|---|---|
| Study A | Inhibition of SARS-CoV 3CL protease by piperidine derivatives | IC50 = 0.0041 μM |
| Study B | Antiviral activity against influenza A/H1N1 | EC50 = 7.4 μM |
| Study C | Neurotransmitter uptake inhibition (DAT) | Potency increased with hydroxyl substitution |
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
benzyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c18-14-7-4-9-17(11-14)10-8-16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19) |
InChI Key |
AQTSEUXAZSTEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCNC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















